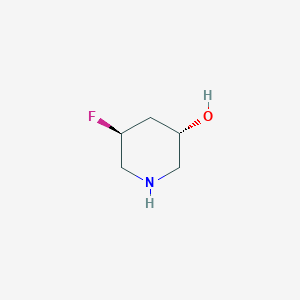![molecular formula C13H16N2O3 B12938700 Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 180910-62-7](/img/structure/B12938700.png)
Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also known as melatonin, is a naturally occurring compound found in animals and plants. It is primarily known for its role in regulating sleep-wake cycles in humans and other animals. Melatonin is synthesized from the amino acid tryptophan and is secreted by the pineal gland in the brain. It has various biological functions, including antioxidant properties and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with tryptophan, an essential amino acid.
Hydroxylation: Tryptophan is hydroxylated to form 5-hydroxytryptophan.
Decarboxylation: 5-Hydroxytryptophan is then decarboxylated to form serotonin.
Acetylation: Serotonin undergoes acetylation to form N-acetylserotonin.
Methylation: Finally, N-acetylserotonin is methylated to produce N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide.
Industrial Production Methods
Industrial production of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide involves similar steps but is optimized for large-scale synthesis. The process includes:
Fermentation: Using microbial fermentation to produce tryptophan.
Chemical Conversion: Converting tryptophan to serotonin through enzymatic or chemical methods.
Purification: Purifying the intermediate compounds and final product using chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidation can lead to the formation of hydroxylated and carboxylated derivatives.
Reduction: Reduction can produce various reduced forms of the compound.
Substitution: Substitution reactions can yield halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in circadian rhythms and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.
Industry: Used in the formulation of dietary supplements and pharmaceuticals
Mechanism of Action
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide exerts its effects through several mechanisms:
Receptor Binding: It binds to melatonin receptors (MT1 and MT2) in the brain, regulating sleep-wake cycles.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Immune Modulation: It modulates immune responses by influencing cytokine production.
Comparison with Similar Compounds
Similar Compounds
Serotonin: A precursor in the synthesis of N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, involved in mood regulation.
N-Acetylserotonin: An intermediate in the synthesis, also has biological activity.
Tryptophan: An essential amino acid and starting material for synthesis.
Uniqueness
N-(2-(1-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide is unique due to its dual role in regulating sleep and acting as an antioxidant. Its ability to cross the blood-brain barrier and its involvement in various physiological processes make it distinct from other similar compounds .
Properties
CAS No. |
180910-62-7 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[2-(1-hydroxy-5-methoxyindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-6-5-10-8-15(17)13-4-3-11(18-2)7-12(10)13/h3-4,7-8,17H,5-6H2,1-2H3,(H,14,16) |
InChI Key |
MHWCDVGCQXQJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
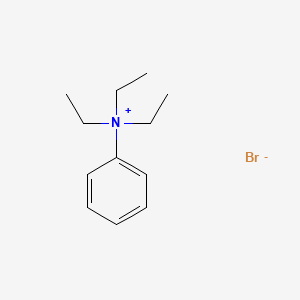
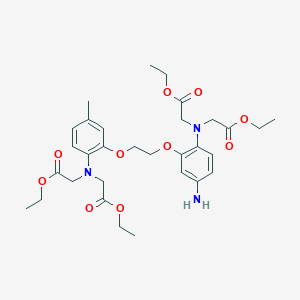

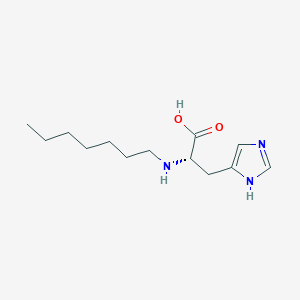
![5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12938647.png)

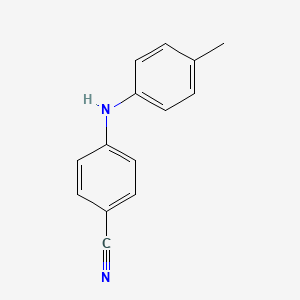

![2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938662.png)
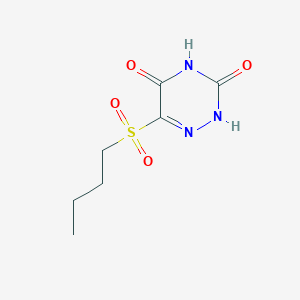
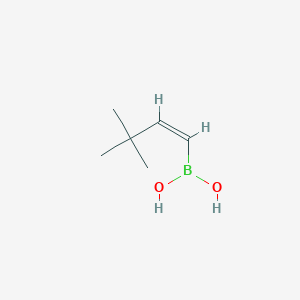
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
